molecular formula C13H18ClN3 B8116939 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride

1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride

Cat. No.: B8116939
M. Wt: 251.75 g/mol
InChI Key: ALJWQTZUZHCTIJ-UHFFFAOYSA-N
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Description

1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indazole core, followed by the introduction of the piperidinyl group and subsequent methylation. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Synthetic Route:

    Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine as the nucleophile.

    Methylation: The methyl group is introduced through alkylation reactions, typically using methyl iodide or methyl bromide.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the compound’s electronic properties and enhance its stability.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are commonly used to introduce different substituents onto the indazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides (e.g., methyl iodide) and nucleophiles (e.g., piperidine) are commonly employed.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indazole core.

Scientific Research Applications

1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Material Science: It can be incorporated into polymers and other materials to improve their properties, such as thermal stability and mechanical strength.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.

    Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes and potential therapeutic targets.

Medicine:

    Drug Development: The compound’s unique structure makes it a promising candidate for drug development, particularly for targeting neurological disorders and cancer.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes.

Molecular Targets:

    Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.

    Receptors: It can bind to receptors on the cell surface, triggering signaling cascades that influence cell behavior.

Pathways Involved:

    Signal Transduction: The compound can modulate signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis.

    Metabolic Pathways: It can influence metabolic pathways, altering the production and utilization of cellular metabolites.

Comparison with Similar Compounds

    1-methyl-1H-indazole: Lacks the piperidinyl group, resulting in different biological activities and applications.

    6-(piperidin-2-yl)-1H-indazole: Lacks the methyl group, affecting its chemical properties and reactivity.

    1-methyl-6-(piperidin-2-yl)-1H-indole: Similar structure but with an indole core instead of an indazole core, leading to different biological activities.

Uniqueness:

1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride’s unique combination of the indazole core, piperidinyl group, and methyl group contributes to its distinct chemical properties and potential applications. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic development.

Properties

IUPAC Name

1-methyl-6-piperidin-2-ylindazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-16-13-8-10(5-6-11(13)9-15-16)12-4-2-3-7-14-12;/h5-6,8-9,12,14H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJWQTZUZHCTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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